Spiro[indoline-3,3'-pyrrolidin]-2-one

5-HT6 Receptor GPCR CNS

Researchers targeting the 5-HT6 receptor or MDM2-p53 interaction face a critical challenge: flexible oxindole or indoline analogs fail to present pharmacophoric elements into specific binding pockets, yielding inactive compounds. Spiro[indoline-3,3'-pyrrolidin]-2-one (CAS 6786-41-0) provides the rigid spirocyclic geometry validated in BI-0252 (nanomolar MDM2 inhibitor) and 2'-(3-fluorophenyl) derivatives (low micromolar 5-HT6 affinity). • MW 188.23, C₁₁H₁₂N₂O • ≥97% purity • Room temp. storage • 250 mg-10 g available

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 6786-41-0
Cat. No. B1313615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[indoline-3,3'-pyrrolidin]-2-one
CAS6786-41-0
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CNCC12C3=CC=CC=C3NC2=O
InChIInChI=1S/C11H12N2O/c14-10-11(5-6-12-7-11)8-3-1-2-4-9(8)13-10/h1-4,12H,5-7H2,(H,13,14)
InChIKeyFQSHLSLQUHZOMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[indoline-3,3'-pyrrolidin]-2-one (CAS 6786-41-0): A Privileged Spirocyclic Scaffold for 5-HT6 and MDM2-p53 Inhibitor Development


Spiro[indoline-3,3'-pyrrolidin]-2-one (CAS 6786-41-0, C11H12N2O, MW 188.23 g/mol) is a core spirocyclic heterocycle characterized by an indolin-2-one moiety spiro-fused to a pyrrolidine ring at the C3 position. This scaffold is recognized as a privileged structure in medicinal chemistry, providing a rigid, three-dimensional framework that is integral to the pharmacological activity of numerous natural products and synthetic inhibitors. Its utility is primarily as a synthetic building block and a core motif for the development of bioactive derivatives targeting the 5-HT6 receptor and the MDM2-p53 protein-protein interaction, offering a defined starting point for structure-activity relationship (SAR) campaigns [1].

Why Spiro[indoline-3,3'-pyrrolidin]-2-one Derivatives Cannot Be Substituted by Simple Oxindole Analogs in Targeted Receptor Engagement


The biological activity of compounds derived from the spiro[indoline-3,3'-pyrrolidin]-2-one scaffold is exquisitely sensitive to its unique three-dimensional spirocyclic geometry and substitution pattern. Unlike simple oxindole or indoline analogs, the conformational constraint imposed by the spiro junction is crucial for presenting key pharmacophoric elements into specific receptor binding pockets. Studies on the 5-HT6 receptor demonstrate that even the unsubstituted parent scaffold lacks meaningful activity, while specific 2'-aryl substitutions yield low micromolar affinity. Further, the chemical stability and oral activity of certain derivatives, such as those targeting MDM2, are directly attributed to this rigid core, which cannot be recapitulated by more flexible, non-spirocyclic analogs [1][2][3].

Quantitative Differentiation of Spiro[indoline-3,3'-pyrrolidin]-2-one Derived Inhibitors vs. Analogs


5-HT6 Receptor Binding Affinity: 2'-Aryl Derivative (6) vs. Parent Scaffold

The 2'-(3-fluorophenyl)spiro[indoline-3,3'-pyrrolidin]-2-one derivative (Compound 6) demonstrates a distinct binding profile to the 5-HT6 receptor that is not present in the unsubstituted parent scaffold. While the parent scaffold itself is not active, compound 6 exhibits low micromolar affinity for the 5-HT6 receptor, establishing it as a viable hit for CNS drug discovery programs [1]. This demonstrates that the biological activity is a function of the specific substitution on the spirocyclic core, not a general property of the scaffold.

5-HT6 Receptor GPCR CNS Ligand Discovery

Antioxidant Capacity: Spirooxindole Derivative (6d) vs. In-Class Derivative (6e)

Within a synthesized series of spiro[indoline-3,3'-pyrrolidin]-2-one derivatives, a wide range of antioxidant activities is observed, highlighting the critical importance of specific substitution patterns. For example, compound 6d shows potent ABTS and DPPH radical scavenging with IC50 values of 0.28 ± 0.03 mg/mL and 0.34 ± 0.06 mg/mL, respectively. In contrast, the closely related analog 6e exhibits significantly weaker activity, with IC50 values of 6.04 ± 0.54 mg/mL and 6.98 ± 0.75 mg/mL, a difference of over 20-fold [1]. This stark contrast within the same chemotype underscores that antioxidant potential is not a uniform property of the scaffold and is highly dependent on precise structural modifications.

Antioxidant ABTS Assay DPPH Assay SAR

In Silico Target Engagement: α-Glucosidase Docking Scores of Spirooxindole Derivatives vs. Acarbose

Molecular docking studies reveal that spiro[indoline-3,3'-pyrrolidin]-2-one derivatives can achieve superior binding interactions with the α-glucosidase enzyme compared to the clinical reference drug acarbose. The derivative 6b showed a binding energy of -9.77 kcal/mol, and derivative 6a showed -9.29 kcal/mol. In stark contrast, the standard drug acarbose exhibited a significantly weaker binding energy of just 0.32 kcal/mol [1]. This computational evidence suggests that these spirocyclic derivatives possess a superior fit and potential for stronger inhibition of the target.

Antidiabetic α-Glucosidase Molecular Docking In Silico

Kinase Selectivity and Metabolic Stability: Spiroindoline Core vs. Alternative Cores

The spiro[indoline-3,3'-pyrrolidin]-2-one scaffold provides a strategic advantage in kinase inhibitor design by enabling selective occupation of a specific sub-pocket. For instance, spiroindoline-based inhibitors of Sky (TYRO3) kinase achieve high kinome selectivity by filling the Ala571-subpocket, a feature not easily replicated with more planar heterocyclic cores [1]. Furthermore, in the context of MDM2-p53 inhibitors, compounds derived from this scaffold have been explicitly characterized as 'chemically stable and orally active', with lead compounds like BI-0252 achieving an IC50 of 4 nM and inducing tumor regression in xenograft models [2][3].

TYRO3 Kinase MDM2-p53 Selectivity Oral Bioavailability

Synthetic Accessibility: Regio- and Stereoselective One-Pot Assembly

The spiro[indoline-3,3'-pyrrolidin]-2-one framework can be assembled via a highly efficient, one-pot, three-component 1,3-dipolar cycloaddition cascade reaction. This method offers high regio- and stereoselectivity with excellent yields [1]. In contrast, the synthesis of alternative spirocyclic or bridged heterocyclic cores often requires multiple steps, harsh conditions, or precious metal catalysts, making this route a practical and scalable advantage for medicinal chemistry programs.

Synthetic Methodology 1,3-Dipolar Cycloaddition Medicinal Chemistry

Best-Fit Application Scenarios for Spiro[indoline-3,3'-pyrrolidin]-2-one Derived Research Tools


CNS Drug Discovery: 5-HT6 Receptor Hit-to-Lead Optimization

Researchers aiming to develop novel ligands for the 5-HT6 receptor, a target for cognitive disorders, will find the 2'-aryl substituted derivatives of this scaffold to be essential starting points. The identification of 2'-(3-fluorophenyl)spiro[indoline-3,3'-pyrrolidin]-2-one (6) as a low micromolar hit [1] provides a validated chemical probe for SAR studies, functional assays, and subsequent lead optimization to improve affinity and selectivity over other aminergic GPCRs. The unsubstituted core scaffold is not a substitute and will not engage the target.

Oncology Target Validation: Selective MDM2-p53 Inhibition

For programs investigating the therapeutic potential of reactivating the p53 tumor suppressor pathway, this spirocyclic core provides a chemically stable and orally bioavailable framework. The success of advanced leads like BI-0252, which achieves nanomolar IC50 values and in vivo efficacy [2], validates this scaffold's unique ability to deliver potent and selective protein-protein interaction inhibitors suitable for in vivo studies. This is a compelling alternative to less drug-like peptidomimetic inhibitors.

Metabolic Disease Research: α-Glucosidase Inhibitor Discovery

Investigators in the antidiabetic field can leverage this scaffold to develop next-generation α-glucosidase inhibitors. Molecular docking studies show that spiro[indoline-3,3'-pyrrolidin]-2-one derivatives can achieve significantly better in silico binding energies (e.g., -9.77 kcal/mol for compound 6b) compared to the standard drug acarbose (0.32 kcal/mol) [3]. This quantifiable advantage makes these compounds high-priority leads for in vitro enzyme inhibition assays and structure-guided optimization.

Synthetic Methodology & Library Construction

Medicinal chemistry groups focused on building diverse, three-dimensional compound libraries will benefit from the well-established and highly efficient synthetic routes to this scaffold. The ability to generate polysubstituted spirooxindoles in high yields and with excellent stereocontrol via one-pot cascade reactions [4] makes this a cost-effective and productive core for exploring novel chemical space in early-stage drug discovery.

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